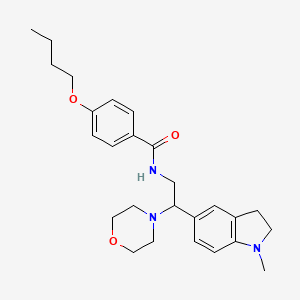![molecular formula C14H21NO3S3 B2866507 N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylethanesulfonamide CAS No. 2415630-13-4](/img/structure/B2866507.png)
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylethanesulfonamide, also known as HDTMA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. HDTMA is a sulfonamide compound that has been synthesized using a variety of methods, and its mechanism of action has been studied extensively in vitro and in vivo.
Mecanismo De Acción
The mechanism of action of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylethanesulfonamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and oxidative stress. N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylethanesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and oxidative stress.
Biochemical and Physiological Effects:
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylethanesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can cause damage to cells and tissues. Additionally, N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylethanesulfonamide has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylethanesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in vitro and in vivo. Additionally, N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylethanesulfonamide has been shown to have good stability in solution, which makes it suitable for long-term storage. However, there are also limitations to using N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylethanesulfonamide in lab experiments. It is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects. Additionally, N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylethanesulfonamide has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.
Direcciones Futuras
There are several future directions for research on N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylethanesulfonamide. One area of research could be to further explore its potential as a therapeutic agent for diseases such as arthritis and cancer. Another area of research could be to investigate its potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, future research could focus on identifying the optimal dosage and administration method for N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylethanesulfonamide, as well as evaluating its safety and efficacy in clinical trials.
Métodos De Síntesis
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylethanesulfonamide can be synthesized using a variety of methods, including the reaction of 2-phenylethanesulfonyl chloride with 6-hydroxy-1,4-dithiepan-6-ol in the presence of a base such as triethylamine. Another method involves the reaction of 2-phenylethanesulfonyl chloride with 6-hydroxy-1,4-dithiepan-6-ol in the presence of a catalyst such as triphenylphosphine. The yield and purity of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylethanesulfonamide can be improved by using a purification method such as column chromatography.
Aplicaciones Científicas De Investigación
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylethanesulfonamide has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of diseases such as arthritis and cancer. N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylethanesulfonamide has also been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation. Additionally, N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylethanesulfonamide has been studied for its potential as an antibacterial agent, as it has been shown to inhibit the growth of certain bacterial strains.
Propiedades
IUPAC Name |
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S3/c16-14(11-19-7-8-20-12-14)10-15-21(17,18)9-6-13-4-2-1-3-5-13/h1-5,15-16H,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDHFTSSLPMXKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CS1)(CNS(=O)(=O)CCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2866425.png)
![5-nitro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2866426.png)

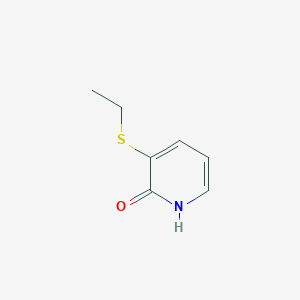
![N-[2-(1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2866429.png)

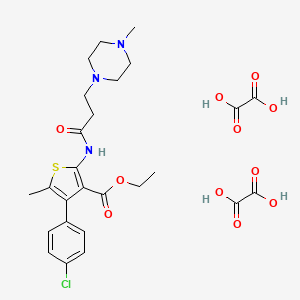
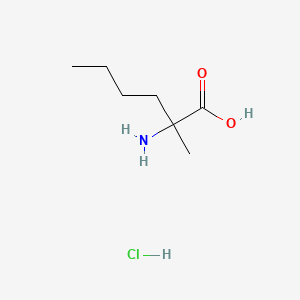
![3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2866435.png)

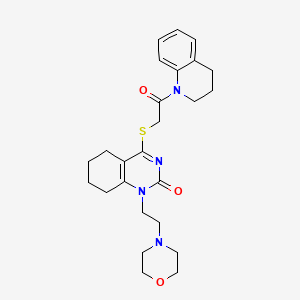
![2-[(4-isopropylphenyl)sulfanyl]-1-methyl-5-nitro-1H-indole-3-carbaldehyde](/img/structure/B2866444.png)
